molecular formula C4H8F2S B2853767 3,3-Difluorobutane-1-thiol CAS No. 1780412-26-1

3,3-Difluorobutane-1-thiol

Cat. No.: B2853767
CAS No.: 1780412-26-1
M. Wt: 126.16
InChI Key: MFUQJVWVOKZQLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Difluorobutane-1-thiol is a chemical compound with the molecular formula C4H8F2S and a molecular weight of 126.16 . It is intended for research use only.


Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 8 hydrogen atoms, 2 fluorine atoms, and 1 sulfur atom . The exact arrangement of these atoms in the molecule could not be found in the available resources.

Advantages and Limitations for Lab Experiments

One advantage of using 3,3-Difluorobutane-1-thiol in lab experiments is its ability to form stable thiol adducts with proteins. This allows researchers to study protein-protein interactions and protein folding in a more controlled and precise manner. However, one limitation of using this compound is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.

Future Directions

There are several potential future directions for research on 3,3-Difluorobutane-1-thiol. One area of interest is its potential as a therapeutic agent for diseases such as cancer and neurodegenerative disorders. This compound has also shown promise as a tool for studying the structure and function of membrane proteins, which are notoriously difficult to study. Additionally, there is potential for the development of new materials based on the unique properties of this compound. Overall, the potential applications of this compound make it an exciting area of research with many future directions to explore.

Synthesis Methods

The synthesis of 3,3-Difluorobutane-1-thiol can be achieved through several methods. One common method involves the reaction of 3-bromo-1,1,1-trifluoropropane with sodium hydrosulfide to form this compound. Another method involves the reaction of 3-chloro-1,1,1-trifluoropropane with potassium thioacetate to form the desired compound.

Scientific Research Applications

The unique properties of 3,3-Difluorobutane-1-thiol make it a valuable tool in scientific research. One of its primary applications is in the field of biochemistry, where it is used to study the structure and function of proteins. This compound can react with cysteine residues in proteins to form stable thiol adducts, which can be used to study protein-protein interactions and protein folding.

Properties

IUPAC Name

3,3-difluorobutane-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F2S/c1-4(5,6)2-3-7/h7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUQJVWVOKZQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCS)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8F2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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